Triptocallic acid A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

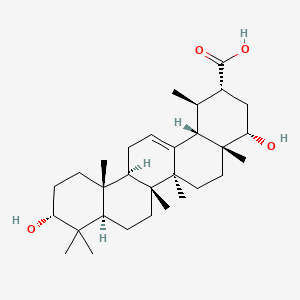

Triptocallic acid A is a natural product belonging to the diterpenoid family. It was first isolated from the roots of Tripterygium wilfordii Hook F, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Triptocallic acid A has a wide range of scientific research applications due to its biological activities:

Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.

Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and cancers.

Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.

Wirkmechanismus

Target of Action

Triptocallic acid A is a natural triterpenoid isolated from the vines of Tripterygium wilfordii It’s known that triterpenoids, the class of compounds to which this compound belongs, often interact with a variety of cellular targets, including various enzymes and receptors, to exert their effects .

Mode of Action

Triterpenoids, in general, are known to interact with their targets in a way that regulates the balance of immune response, inflammation, and apoptosis in various diseases . This suggests that this compound may have similar interactions with its targets.

Biochemical Pathways

For instance, they can affect the Tricarboxylic Acid (TCA) cycle, an essential metabolic network in all oxidative organisms that provides precursors for anabolic processes and reducing factors (NADH and FADH2) that drive the generation of energy .

Pharmacokinetics

It’s worth noting that the study of pharmacokinetics of similar compounds revealed quick elimination of the main components .

Result of Action

Given the known effects of triterpenoids, it’s plausible that this compound may have immunosuppressive, anti-inflammatory, and anti-tumor effects .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of triptocallic acid A involves the extraction from the roots of Tripterygium wilfordii. The extraction process typically employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The callus of Tripterygium wilfordii var. regelii has been reported to afford this compound along with other pentacyclic triterpenes .

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from the plant sources. The process involves cultivating the plant, harvesting the roots, and performing solvent extraction to isolate the compound. The extracted product is then purified to achieve the desired purity levels for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Triptocallic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.

Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

Triptocallic acid A is unique among diterpenoids due to its specific biological activities and molecular structure. Similar compounds include:

Triptocallic acid C: Another pentacyclic triterpene isolated from Tripterygium wilfordii with similar biological activities.

Triptocallic acid D: A related compound with a similar structure and biological properties.

Triptolide: A diterpene triepoxide from the same plant, known for its potent anti-inflammatory and anticancer activities.

In comparison, this compound stands out due to its distinct mechanism of action and broader range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

Triptocallic acid A is a natural compound primarily derived from the Chinese herb Maytenus. This compound has garnered attention for its diverse biological activities, particularly its anticancer potential and various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C30H48O4 and features a complex triterpenoid structure. Its chemical properties contribute to its biological activities, which are currently being explored in various scientific studies.

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that it has potent antiproliferative effects against several cancer cell lines, including:

- A2780 human ovarian cancer cell line : Exhibited an IC50 value of 0.033 µM, demonstrating strong antiproliferative activity.

- H522-T1 nonsmall lung cancer cell line : Showed moderate activity with an IC50 value of 16.4 µM.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antimicrobial agents.

Case Studies

-

Study on Antiproliferative Effects :

- Researchers isolated this compound from Maytenus and evaluated its effects on various cancer cell lines.

- Results indicated that this compound significantly inhibited cell growth in a dose-dependent manner, with notable efficacy against ovarian cancer cells.

-

Inflammation Model Study :

- In vitro experiments were conducted using macrophage cell lines to assess the anti-inflammatory effects of this compound.

- The compound reduced levels of TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent.

Data Summary Table

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It influences cytokine production, reducing inflammation and immune responses.

- Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing their proliferation.

Eigenschaften

IUPAC Name |

(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22+,23-,24-,27-,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVWTVWLRSUYNC-BDQDAIHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.